molecular formula C19H23N7O2S B12052714 5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]pentanamide

5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]pentanamide

Cat. No.: B12052714
M. Wt: 413.5 g/mol
InChI Key: GBJXXSUDJUYIIH-XZDBBAETSA-N
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Description

5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]pentanamide is a complex organic compound that features a unique combination of thieno[3,4-d]imidazole and tetrazine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]pentanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Thieno[3,4-d]imidazole Core: This can be achieved through a cyclization reaction involving a suitable thioamide and an α-haloketone under acidic conditions.

    Introduction of the Tetrazine Moiety: The tetrazine ring can be introduced via a cycloaddition reaction between a nitrile and hydrazine derivatives.

    Coupling of the Two Fragments: The final step involves coupling the thieno[3,4-d]imidazole core with the tetrazine-containing phenyl group using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,4-d]imidazole core.

    Reduction: Reduction reactions can be performed on the ketone group present in the thieno[3,4-d]imidazole core.

    Substitution: The phenyl ring containing the tetrazine moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction can yield alcohols or amines.

    Substitution: Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]pentanamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors.

    Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]pentanamide involves its interaction with specific molecular targets. The thieno[3,4-d]imidazole core can interact with enzyme active sites, potentially inhibiting their activity. The tetrazine moiety may also play a role in binding to specific receptors or proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • **5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]pentanoic acid
  • **5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]butanamide

Uniqueness

The uniqueness of 5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]pentanamide lies in its specific combination of the thieno[3,4-d]imidazole and tetrazine moieties, which confer unique chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C19H23N7O2S

Molecular Weight

413.5 g/mol

IUPAC Name

5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]pentanamide

InChI

InChI=1S/C19H23N7O2S/c27-16(4-2-1-3-15-17-14(10-29-15)23-19(28)24-17)20-9-12-5-7-13(8-6-12)18-25-21-11-22-26-18/h5-8,11,14-15,17H,1-4,9-10H2,(H,20,27)(H2,23,24,28)/t14-,15?,17-/m1/s1

InChI Key

GBJXXSUDJUYIIH-XZDBBAETSA-N

Isomeric SMILES

C1[C@@H]2[C@H](C(S1)CCCCC(=O)NCC3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCC3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2

Origin of Product

United States

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